3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline
Overview
Description
Preparation Methods
The synthesis of 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline typically involves a multi-step process. The synthetic route generally includes the following steps:
Formation of the aniline derivative: The starting material, aniline, undergoes a reaction with butyl bromide in the presence of a base to form butoxyaniline.
Benzylation: The butoxyaniline is then reacted with 4-(2-ethoxyethoxy)benzyl chloride under basic conditions to yield the final product.
Chemical Reactions Analysis
3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics, it is used for the study of protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline include:
4-(2-ethoxyethoxy)benzylamine: This compound shares the benzylamine core but lacks the butoxy group.
N-butyl-N-[4-(2-ethoxyethoxy)benzyl]amine: Similar structure but with different alkyl groups attached to the nitrogen atom.
3-Butoxy-N-benzylamine: Lacks the ethoxyethoxy substituent on the benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-butoxy-N-[[4-(2-ethoxyethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-3-5-13-24-21-8-6-7-19(16-21)22-17-18-9-11-20(12-10-18)25-15-14-23-4-2/h6-12,16,22H,3-5,13-15,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQDGHSJYRHLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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